molecular formula C36H63N5O11P+ B1258383 1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine

1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine

Cat. No. B1258383
M. Wt: 772.9 g/mol
InChI Key: RIWWBDCNFJKLCV-SSEXGKCCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine(1+) in which the acyl groups at C-1 and C-2 are hexadecanoyl and 6-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoyl respectively. It has a role as a fluorescent probe.

Scientific Research Applications

Rotational and Translational Diffusion in Lipid Monolayers

  • Heterogeneous Rotational Diffusion : A study by Dadashvand, Williams, & Othon (2014) measured the rotational correlation time of this lipid probe in lipid monolayers. It demonstrated that the rotational diffusion in a monolayer of DPPC (1,2-Didecanoyl-sn-glycero-3-phosphocholine) during the phase transition reflects the dynamics in only the liquid-expanded phase, indicating heterogeneity of orientational dynamics (Dadashvand, Williams, & Othon, 2014).

Membrane Interactions and Dynamics

  • Control of Redox Reaction on Lipid Bilayer Surfaces : Alakoskela & Kinnunen (2001) explored how membrane dipole potential affects the redox reaction and fluorescence properties of NBD-labeled lipids. This highlights the influence of membrane dynamics on the behavior of such compounds (Alakoskela & Kinnunen, 2001).

  • Probing Phospholipid Main Phase Transition : The same authors used NBD-labeled phospholipid derivatives to study lipid organization during the main phase transition of DPPC liposomes. This research provides insight into lipid conformations and organization in membrane dynamics (Alakoskela & Kinnunen, 2001).

Application in Biological Studies

  • Fluorescence Method for Measuring Ca2+-Induced Phase Separations : Hoekstra (1982) studied the effects of Ca2+ and Mg2+ on the fluorescence behavior of NBD-labeled lipids in vesicles, contributing to our understanding of lipid phase behavior and interactions in biological membranes (Hoekstra, 1982).

  • Development of Fluorophore Dynamics Imaging for Membrane Studies : Botchway, Lewis, & Stubbs (2011) utilized NBD-labeled lipids to detect raft structures in membranes. This innovative approach aids in visualizing domain structures and understanding lipid dynamics in cell membranes (Botchway, Lewis, & Stubbs, 2011).

properties

Product Name

1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine

Molecular Formula

C36H63N5O11P+

Molecular Weight

772.9 g/mol

IUPAC Name

2-[[(2R)-3-hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)/p+1/t30-/m1/s1

InChI Key

RIWWBDCNFJKLCV-SSEXGKCCSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Reactant of Route 5
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Reactant of Route 6
1-Hexadecanoyl-2-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine

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